molecular formula C26H44NNaO6S B12409604 Taurochenodeoxycholic Acid-d5 Sodium Salt

Taurochenodeoxycholic Acid-d5 Sodium Salt

Cat. No.: B12409604
M. Wt: 526.7 g/mol
InChI Key: IYPNVUSIMGAJFC-IYNWLQKKSA-M
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Description

Taurochenodeoxycholic acid-d5 (sodium) is a deuterium-labeled derivative of taurochenodeoxycholic acid sodium. It is one of the main bioactive substances found in the bile acids of animals. This compound is known for its ability to induce apoptosis and exhibits significant anti-inflammatory and immune-regulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurochenodeoxycholic acid-d5 (sodium) involves the incorporation of deuterium into taurochenodeoxycholic acid sodium. Deuterium is a stable heavy isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the compound . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.

Industrial Production Methods

Industrial production of taurochenodeoxycholic acid-d5 (sodium) typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Taurochenodeoxycholic acid-d5 (sodium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of taurochenodeoxycholic acid-d5 (sodium) can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Taurochenodeoxycholic acid-d5 (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

Taurochenodeoxycholic acid-d5 (sodium) exerts its effects through several molecular targets and pathways. It functions as a bile salt to emulsify lipids such as cholesterol in the bile. Additionally, it reduces cholesterol formation in the liver and increases bile secretion. The compound also interacts with glucocorticoid receptors and G protein-coupled bile acid receptor 5, mediating anti-inflammatory and immune-regulatory effects through the AC-cAMP-PKA signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurochenodeoxycholic acid-d5 (sodium) is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C26H44NNaO6S

Molecular Weight

526.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,18D;

InChI Key

IYPNVUSIMGAJFC-IYNWLQKKSA-M

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

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